N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
Scientific Research Applications
Synaptic Transmission Inhibition
Research has revealed that compounds structurally related to AM404, which is similar in structure to "N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride," can inhibit synaptic transmission between neurons. This inhibition occurs independently of cannabinoid CB1 receptors, highlighting a potential for the modulation of synaptic activity without engaging cannabinoid pathways (Kelley & Thayer, 2004).
Corrosion Inhibition
N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide has been identified as an effective corrosion inhibitor for steel in acidic environments. This finding suggests applications in protecting metal surfaces against corrosion, offering insights into the chemical's potential industrial applications (Rajendraprasad et al., 2020).
Soluble Epoxide Hydrolase Inhibition
The discovery of piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase presents an opportunity for therapeutic intervention in diseases where epoxide hydrolases play a crucial role. These inhibitors could be vital in exploring treatments for cardiovascular diseases and inflammatory disorders (Thalji et al., 2013).
Electrochemical Behavior
The electrochemical behavior of related compounds has been studied, highlighting their potential in various electrochemical applications and possibly influencing the development of new materials or analytical methods (Ye et al., 2012).
Metabolic Studies
Compounds similar to "N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride" have been used to study metabolic pathways in different organisms, offering insights into their disposition, potential therapeutic uses, and safety profiles. For instance, the metabolic disposition of casopitant, a neurokinin-1 receptor antagonist, provides valuable information on its absorption, distribution, metabolism, and elimination, which is crucial for its development and use in treating nausea and vomiting associated with chemotherapy (Miraglia et al., 2010).
properties
IUPAC Name |
N-(3-methylphenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHNONJYHYNXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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